

8-Bromoquinolin-4(1H)-one: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromoquinolin-4(1H)-one**

Cat. No.: **B1280202**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused overview of the physical properties of **8-Bromoquinolin-4(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its melting and boiling points, provides established experimental protocols for their determination, and outlines a plausible synthetic route.

Core Physical Properties

The key physical characteristics of **8-Bromoquinolin-4(1H)-one** are summarized below. These values are crucial for its purification, handling, and application in further research and development.

Physical Property	Value
Melting Point	174 °C
Boiling Point	318.7 ± 42.0 °C (Predicted)

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties of **8-Bromoquinolin-4(1H)-one**.

Melting Point Determination

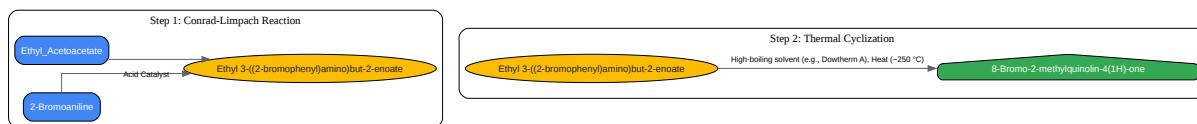
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **8-Bromoquinolin-4(1H)-one** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., silicone oil) within a melting point apparatus.
- Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) with constant stirring of the heating bath to ensure uniform temperature distribution.
- Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Boiling Point Determination

Due to the high predicted boiling point of **8-Bromoquinolin-4(1H)-one**, determination at atmospheric pressure may lead to decomposition. Therefore, measurement under reduced pressure (vacuum distillation) is the recommended approach.

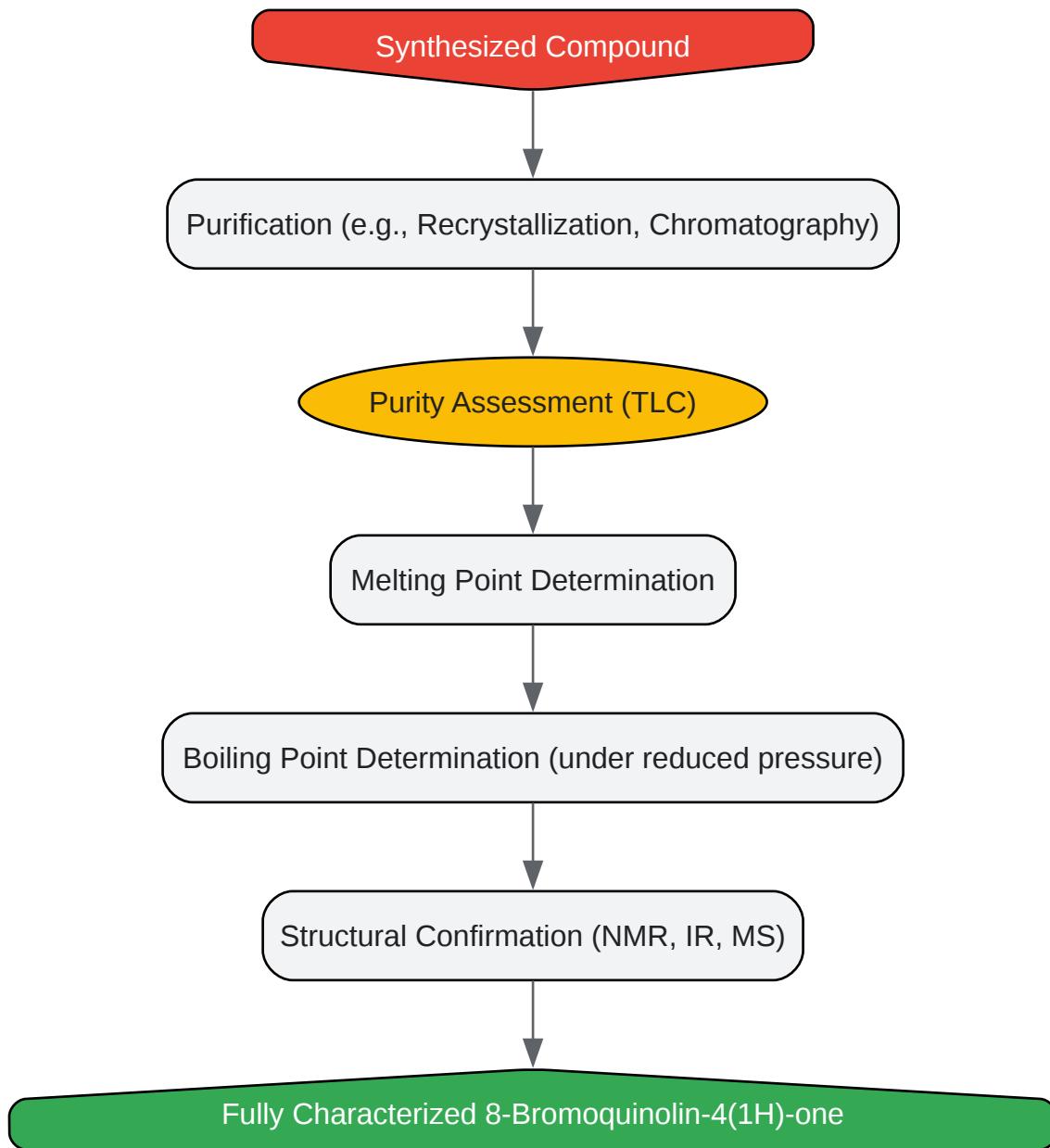

Methodology: Distillation under Reduced Pressure

- Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure. Boiling chips or a magnetic stirrer are added to the flask to ensure smooth boiling.
- Procedure: A sample of **8-Bromoquinolin-4(1H)-one** is placed in the distillation flask. The system is evacuated to a specific, stable pressure.

- Heating and Observation: The flask is gently heated. The temperature of the vapor that distills is recorded from the thermometer. The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb at the recorded pressure.
- Correction to Atmospheric Pressure: The observed boiling point at a reduced pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph or the Clausius-Clapeyron equation. It is important to note that the provided boiling point is a predicted value and experimental verification is required.

Synthesis and Experimental Workflow

The synthesis of **8-Bromoquinolin-4(1H)-one** can be approached through established methods for quinolinone synthesis, followed by regioselective bromination. A plausible synthetic pathway is outlined below.



Caption: Proposed synthesis of a substituted **8-Bromoquinolin-4(1H)-one** derivative.

The diagram above illustrates a potential two-step synthesis. The initial step involves the reaction of 2-bromoaniline with ethyl acetoacetate to form an enamine intermediate. The subsequent step is a high-temperature cyclization to yield the quinolinone core. It is important to note that this represents a general strategy, and optimization of reaction conditions would be necessary.

Logical Workflow for Physical Property Determination

The process of characterizing a synthesized compound like **8-Bromoquinolin-4(1H)-one** follows a logical progression to ensure identity and purity.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of **8-Bromoquinolin-4(1H)-one**.

This workflow highlights the systematic approach, starting from the crude synthesized product, followed by purification and assessment of purity. The determination of physical constants like melting and boiling points are key steps in this characterization process, complemented by spectroscopic analysis to confirm the chemical structure.

- To cite this document: BenchChem. [8-Bromoquinolin-4(1H)-one: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280202#8-bromoquinolin-4-1h-one-physical-properties-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com